

# Spectroscopic Analysis of 4-Iodo-2,5-dimethoxyphenethylamine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Iodo-2,5-dimethoxyphenethylamine

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This technical guide provides an in-depth analysis of the spectroscopic properties of **4-Iodo-2,5-dimethoxyphenethylamine** (2C-I), a psychoactive phenethylamine. The focus is on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two pivotal techniques for the structural elucidation and identification of this compound. This document presents characteristic spectral data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of 2C-I.

## Introduction

**4-Iodo-2,5-dimethoxyphenethylamine**, commonly known as 2C-I, belongs to the 2C family of psychedelic phenethylamines.[1][2] Its chemical structure is characterized by a phenyl ring substituted with two methoxy groups and an iodine atom, and an ethylamine side chain.[3] Accurate analytical characterization is crucial for forensic investigations, pharmacological research, and drug development. NMR and IR spectroscopy provide unambiguous structural information, making them indispensable tools for the identification and quality control of 2C-I.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For 2C-I,  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are particularly informative.

## <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of 2C-I exhibits characteristic signals corresponding to the aromatic protons, the ethylamine side chain protons, and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing iodine atom on the phenyl ring.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
H-3	~7.2	s	1H
H-6	~6.8	s	1H
-OCH <sub>3</sub> (C2)	~3.85	s	3H
-OCH <sub>3</sub> (C5)	~3.80	s	3H
-CH <sub>2</sub> - (α to ring)	~2.9	t	2H
-CH <sub>2</sub> - (β to N)	~3.1	t	2H
-NH <sub>2</sub>	Variable	br s	2H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The data is predicted based on the analysis of closely related phenethylamines. A <sup>1</sup>H NMR spectrum of a mixture containing 2C-I showed aromatic signals between 6.80-7.55 ppm.[4]

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information about the carbon framework of the 2C-I molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-1	~129
C-2	~152
C-3	~118
C-4	~85
C-5	~154
C-6	~115
-OCH <sub>3</sub> (C2)	~56.5
-OCH <sub>3</sub> (C5)	~56.0
-CH <sub>2</sub> - ( $\alpha$ to ring)	~35
-CH <sub>2</sub> - ( $\beta$ to N)	~42

Note: Chemical shifts are approximate and based on the analysis of structurally similar compounds.<sup>[5]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups.

## IR Spectral Data

The IR spectrum of 2C-I is expected to show characteristic absorption bands for the amine N-H bonds, aromatic and aliphatic C-H bonds, C-O bonds of the methoxy groups, and the aromatic C=C bonds.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3300-3400	N-H stretching (primary amine)	Medium
~3000-3100	Aromatic C-H stretching	Medium
~2850-2950	Aliphatic C-H stretching	Medium-Strong
~1500-1600	Aromatic C=C stretching	Medium-Strong
~1200-1250	Aryl-O stretching (asymmetric)	Strong
~1040-1050	Aryl-O stretching (symmetric)	Strong
~800-850	C-H out-of-plane bending	Strong

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., freebase vs. salt form).<sup>[5]</sup>

## Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of **4-Iodo-2,5-dimethoxyphenethylamine**. These protocols are based on established methods for the analysis of phenethylamines and related compounds.<sup>[6][7]</sup>

### NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of the 2C-I sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform (CDCl<sub>3</sub>), deuterated methanol (CD<sub>3</sub>OD), or deuterated water (D<sub>2</sub>O) if the sample is a salt).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

Instrument Parameters (for a 400 MHz spectrometer):

- $^1\text{H}$  NMR:
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: -2 to 12 ppm.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 16-64, depending on the sample concentration.
  - Temperature: 298 K (25 °C).
- $^{13}\text{C}$  NMR:
  - Pulse Sequence: Proton-decoupled single-pulse experiment.
  - Spectral Width: 0 to 200 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096, depending on the sample concentration.
  - Temperature: 298 K (25 °C).

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Apply a baseline correction.
- Calibrate the spectrum using the internal standard.

- Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

### Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
- Place a small amount of the solid 2C-I sample directly onto the center of the ATR crystal.
- Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

### Instrument Parameters:

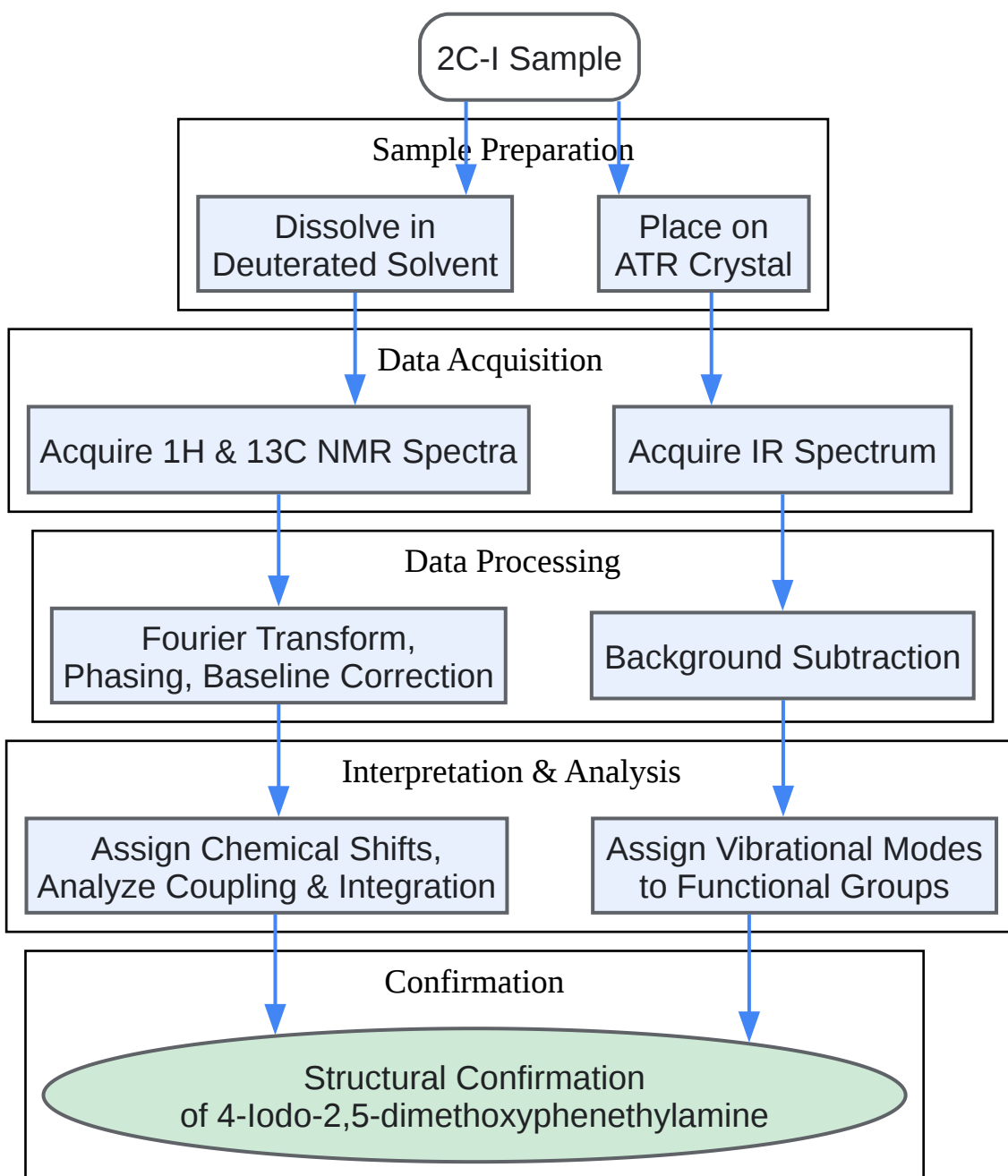
- Scan Range:  $4000\text{--}400\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .
- Number of Scans: 16-32 for both the background and the sample.
- Acquire a background spectrum of the empty, clean ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

### Post-Analysis:

- Release the press arm and carefully remove the sample residue from the ATR crystal using a soft tissue and an appropriate solvent.

## Workflow and Data Interpretation

The spectroscopic analysis of 2C-I follows a logical progression from sample preparation to final structural confirmation.



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Spectroscopic Analysis Workflow for 2C-I.

## Conclusion

The spectroscopic analysis of **4-Iodo-2,5-dimethoxyphenethylamine** using NMR and IR spectroscopy provides a robust and reliable method for its structural characterization. The data and protocols presented in this guide serve as a comprehensive resource for researchers,

scientists, and drug development professionals working with this compound. Adherence to these methodologies will ensure accurate and reproducible results, which are essential for advancing research and ensuring the quality and safety of related chemical entities.

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